[3-(Difluoromethoxy)phenyl]methanethiol
Description
Properties
IUPAC Name |
[3-(difluoromethoxy)phenyl]methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2OS/c9-8(10)11-7-3-1-2-6(4-7)5-12/h1-4,8,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJMZDVAYNCAHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283957 | |
| Record name | 3-(Difluoromethoxy)benzenemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208074-80-9 | |
| Record name | 3-(Difluoromethoxy)benzenemethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208074-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethoxy)benzenemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Introduction of the Difluoromethoxy Group
The initial step generally involves synthesizing a phenyl derivative bearing the difluoromethoxy group, which can be achieved via fluorination of suitable precursors. One common approach is:
- Reaction of phenolic precursors with difluoromethylating agents such as difluoromethylene chloride or difluoromethyl ether in the presence of bases and catalysts.
- Fluorination of phenolic hydroxyl groups using anhydrous hydrogen fluoride (HF) under controlled pressure and temperature, often between 50-150°C, with catalysts like perfluoro sulfonic acids to enhance selectivity.
Nitration and Reduction
Following the introduction of the difluoromethoxy group, nitration of the aromatic ring is performed to facilitate further functionalization:
Nitration involves treating the intermediate with a mixture of nitric acid and sulfuric acid at low temperatures (-10 to 30°C), yielding a nitro derivative.
Reduction of the nitro group to an amine is typically carried out using catalytic hydrogenation with Raney Nickel and hydrazine hydrate, under reflux conditions.
Thiolation to Form the Thiol
The key step to obtain the methanethiol group involves:
Reacting the amino or related intermediate with carbon disulfide (CS₂) in the presence of sodium hydroxide (NaOH), followed by refluxing, which introduces the thiol functionality.
The final step often involves purification via crystallization or chromatography to isolate the pure [3-(Difluoromethoxy)phenyl]methanethiol .
Research Findings and Data Tables
Note: The yields and purity depend on precise control of reaction parameters, with typical yields ranging from 52-70% for the key intermediates.
Notes on Industrial Scale-Up
- Continuous flow reactors are employed for fluorination and nitration steps to improve safety and yield.
- Purification techniques such as chromatography are replaced with crystallization and distillation for large-scale production.
- Environmental considerations include recycling of fluorinated reagents and waste management.
Summary of Key Research Findings
Recent patents and research articles highlight the efficiency of fluorination using anhydrous HF and catalysts, with optimized reaction temperatures (80-90°C) and pressures (2.5-2.8 MPa) to maximize yield and selectivity. The reduction and thiolation steps are well-established, with high yields achievable under controlled conditions, making the process suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethoxy)phenyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Cytochrome P450 Inhibition : Emerging studies indicate that [3-(difluoromethoxy)phenyl]methanethiol may inhibit certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can have implications for drug metabolism and pharmacokinetics, suggesting that this compound could play a role in drug interactions and development .
- Antimicrobial and Anticancer Properties : Compounds with similar structures often exhibit biological activities such as antimicrobial and anticancer effects. Further investigation into the biological efficacy of [3-(difluoromethoxy)phenyl]methanethiol is warranted to explore these potential applications.
-
Materials Science
- The compound's thiol group allows it to participate in various chemical reactions, including oxidation to form disulfides or sulfoxides. This property can be utilized in the development of new materials with specific functionalities, such as adhesives or coatings.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of [3-(difluoromethoxy)phenyl]methanethiol using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies confirm the identity and purity of the synthesized compound, which is crucial for further applications in research.
Example Case Study
A study investigating the compound's interaction with cytochrome P450 enzymes demonstrated that [3-(difluoromethoxy)phenyl]methanethiol significantly alters metabolic pathways for certain drugs, indicating its potential as a lead compound in drug design .
Mechanism of Action
The mechanism of action of [3-(Difluoromethoxy)phenyl]methanethiol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Phenylmethanethiol Derivatives
Key Comparisons:
Substituent Electronic Effects Difluoromethoxy (-OCF2H): The fluorine atoms in [3-(Difluoromethoxy)phenyl]methanethiol create a strong electron-withdrawing effect, stabilizing the thiol group via resonance and inductive effects. This contrasts with the chloro substituent in (3-Chlorophenyl)methanethiol, which is less electronegative . Sulfanylmethyl (-CH2SH): The dual thiol groups in [2-Fluoro-3-(sulfanylmethyl)phenyl]methanethiol increase polarity and susceptibility to disulfide bond formation, making it distinct from mono-thiol analogs .
The fluorinated compound in (188.28 g/mol) demonstrates how additional thiol groups reduce molecular weight despite fluorine incorporation .
Stability and Reactivity
- The -OCF2H group in [3-(Difluoromethoxy)phenyl]methanethiol likely reduces thiol oxidation compared to less electronegative substituents, as seen in roflumilast’s resistance to metabolic degradation .
- (3-Chlorophenyl)methanethiol’s simpler structure may render it more reactive in nucleophilic reactions but less stable under oxidative conditions .
Applications Pharmaceutical Intermediates: The difluoromethoxy group’s presence in roflumilast, a PDE4 inhibitor with sub-nanomolar potency , suggests that [3-(Difluoromethoxy)phenyl]methanethiol could serve as a precursor for anti-inflammatory agents. Chemical Synthesis: (3-Chlorophenyl)methanethiol is commercially available in scalable quantities, highlighting its utility in bulk synthesis .
Research Findings and Implications
- Roflumilast’s Pharmacological Profile: The difluoromethoxy group in roflumilast enhances PDE4 inhibitory activity and metabolic stability, suggesting analogous benefits for thiol-containing derivatives in drug design .
- Thiol Reactivity: The electron-withdrawing nature of -OCF2H may lower the pKa of the thiol group, increasing its nucleophilicity and suitability for conjugation reactions in prodrug development.
Biological Activity
[3-(Difluoromethoxy)phenyl]methanethiol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a difluoromethoxy group, is being studied for its implications in various therapeutic areas, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of [3-(Difluoromethoxy)phenyl]methanethiol, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of [3-(Difluoromethoxy)phenyl]methanethiol is C8H8F2OS, with a molecular weight of 194.21 g/mol. The compound features a phenyl ring substituted with a difluoromethoxy group and a thiol (-SH) functional group.
The biological activity of [3-(Difluoromethoxy)phenyl]methanethiol can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiol group can form covalent bonds with electrophilic centers in enzymes, leading to inhibition of their activity.
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : The difluoromethoxy group may enhance lipophilicity and metabolic stability, potentially improving the compound's efficacy against cancer cells.
Antimicrobial Activity
A study investigated the antimicrobial effects of [3-(Difluoromethoxy)phenyl]methanethiol against various bacterial strains. The results indicated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that [3-(Difluoromethoxy)phenyl]methanethiol exhibited cytotoxic effects. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 25 µM and 30 µM, respectively.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
Case Studies
- Study on Antimicrobial Efficacy : A research team conducted a comparative analysis between [3-(Difluoromethoxy)phenyl]methanethiol and traditional antibiotics. The findings revealed that the compound could serve as a promising alternative treatment for antibiotic-resistant bacterial infections.
- Evaluation of Anticancer Potential : Another study focused on the mechanism of action in MCF-7 cells, revealing that [3-(Difluoromethoxy)phenyl]methanethiol induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for [3-(Difluoromethoxy)phenyl]methanethiol, and what are their key methodological considerations?
The synthesis typically involves two steps: (1) introducing the difluoromethoxy group to a phenolic precursor and (2) installing the thiol moiety.
- Step 1 : Difluoromethylation of 3-hydroxyphenyl derivatives using sodium 2-chloro-2,2-difluoroacetate and a base like cesium carbonate in DMF. Gas evolution (CO₂) must be managed with an oil bubbler .
- Step 2 : Thiolation via nucleophilic substitution, e.g., using thiourea followed by hydrolysis or reacting with Lawesson’s reagent. Solvent choice (e.g., THF or acetonitrile) and inert atmosphere are critical to avoid oxidation .
Validation : Monitor intermediates by TLC (silica gel HF254) and confirm final product purity via GC-MS or HPLC .
Q. What analytical methods are most effective for characterizing [3-(Difluoromethoxy)phenyl]methanethiol?
- NMR : ¹⁹F NMR identifies the difluoromethoxy group (split signals near δ -80 ppm). ¹H NMR shows aromatic protons (δ 6.8–7.4 ppm) and the methylthiol moiety (δ 1.5–2.0 ppm).
- Mass Spectrometry : High-resolution MS (Exact mass: ~190.05 g/mol) confirms molecular formula.
- FTIR : S-H stretch (~2550 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are diagnostic .
Q. How does the compound’s stability vary under different storage conditions?
The thiol group is prone to oxidation. Storage recommendations:
- Short-term : In anhydrous DMF or DMSO under nitrogen at -20°C.
- Long-term : As a thioketal derivative (e.g., disulfide) to prevent oxidation. Avoid exposure to light, moisture, and oxidizing agents like H₂O₂ or KMnO₄ .
Advanced Research Questions
Q. How can [3-(Difluoromethoxy)phenyl]methanethiol be utilized in medicinal chemistry applications?
The compound serves as a versatile building block:
- Drug Design : The difluoromethoxy group enhances metabolic stability and bioavailability. It is used in synthesizing kinase inhibitors (e.g., BMS-911172 derivatives) by coupling with pharmacophores via amide or urea linkages .
- Biological Probes : Thiol-reactive tags (e.g., maleimide conjugates) enable protein labeling for enzyme inhibition studies .
Q. What strategies optimize reaction yields in nucleophilic substitution reactions involving this compound?
- Base Selection : Use non-nucleophilic bases (e.g., DIPEA) to minimize side reactions.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require strict anhydrous conditions.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thiolate anion formation in biphasic systems .
Q. How can researchers resolve contradictions in reported oxidation products of thiol-containing fluorinated compounds?
- Controlled Studies : Compare oxidation under mild (H₂O₂/acetic acid) vs. strong (KMnO₄/H₂SO₄) conditions. For [3-(Difluoromethoxy)phenyl]methanethiol, mild oxidation yields disulfides, while strong conditions produce sulfonic acids .
- Mechanistic Analysis : Use DFT calculations to model reaction pathways and identify intermediates via LC-MS/MS .
Q. What safety protocols are essential when handling [3-(Difluoromethoxy)phenyl]methanethiol in large-scale reactions?
- Hazard Mitigation : Conduct risk assessments for gas evolution (e.g., H₂S during acidic hydrolysis) and thiol toxicity. Use fume hoods and gas scrubbers.
- Waste Management : Neutralize thiol waste with NaOCl (10% v/v) before disposal. Follow EPA guidelines for halogenated organosulfur compounds (e.g., waste code P118) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
